molecular formula C8H12O3Si B12632018 Trimethylsilyl furan-3-carboxylate CAS No. 959012-34-1

Trimethylsilyl furan-3-carboxylate

Cat. No.: B12632018
CAS No.: 959012-34-1
M. Wt: 184.26 g/mol
InChI Key: BIKFDJNAMKPPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl furan-3-carboxylate (CAS: 959012-34-1) is a valuable organosilicon building block in organic synthesis, merging the versatile furan scaffold with a highly reactive trimethylsilyl ester group. This compound, with a molecular formula of C8H12O3Si and a molecular weight of 184.26 g/mol, is designed to facilitate advanced chemical transformations for research applications . The core value of this reagent lies in the synergistic combination of its two structural features. The furan ring is a privileged scaffold prevalent in numerous natural products and pharmaceuticals, known for its diverse biological activities, including significant antimicrobial and antifungal properties . Concurrently, the trimethylsilyl (TMS) ester moiety acts as a key reactive intermediate, offering distinct advantages over standard carboxylic acids or alkyl esters . It serves as a transient protecting group for the carboxylic acid, shielding the functionality during reactions on other parts of the molecule . More importantly, the silyl ester is significantly more reactive toward nucleophiles, enabling efficient and mild syntheses of valuable derivatives such as furan-3-carboxamides, which are of high interest in medicinal chemistry and antimicrobial research . In practical research applications, this compound is explored as a pivotal precursor for the synthesis of a wide array of furan-3-carboxamides and other ester derivatives . Its enhanced reactivity allows these transformations to proceed under milder conditions, which is crucial for preserving the integrity of the sensitive furan ring. Furthermore, the trimethylsilyl group can influence the regioselectivity of subsequent reactions on the furan ring itself, potentially acting as a directing group in electrophilic aromatic substitution to access specifically substituted furan derivatives that are otherwise difficult to prepare . Attn: For research use only. Not for human or veterinary use.

Properties

CAS No.

959012-34-1

Molecular Formula

C8H12O3Si

Molecular Weight

184.26 g/mol

IUPAC Name

trimethylsilyl furan-3-carboxylate

InChI

InChI=1S/C8H12O3Si/c1-12(2,3)11-8(9)7-4-5-10-6-7/h4-6H,1-3H3

InChI Key

BIKFDJNAMKPPRE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C1=COC=C1

Origin of Product

United States

Synthetic Methodologies for Trimethylsilyl Furan 3 Carboxylate and Analogous Furan Silyl Esters

Direct Esterification Pathways

The most straightforward approach to trimethylsilyl (B98337) furan-3-carboxylate involves the direct formation of the silyl (B83357) ester from furan-3-carboxylic acid. This can be achieved through conventional methods using silyl halides or via base-mediated protocols.

Conventional Esterification of Furan-3-Carboxylic Acid with Trimethylsilyl Chlorides

The reaction of a carboxylic acid with a trimethylsilyl halide, typically trimethylsilyl chloride (TMSCl), is a standard method for the synthesis of trimethylsilyl esters. This electrophilic substitution at the oxygen atom of the carboxyl group is often facilitated by the removal of the hydrogen chloride byproduct, for instance, by using a non-nucleophilic base or by physical removal. While specific examples for furan-3-carboxylic acid are not extensively detailed in the provided results, the general principle is a cornerstone of organic synthesis.

Base-Mediated Silylation Protocols

The efficiency of the silylation of carboxylic acids can be significantly enhanced by the use of a base. The base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion, which then readily attacks the silicon center of the silylating agent. Common bases for this purpose include tertiary amines like triethylamine (B128534) or stronger bases such as lithium diisopropylamide (LDA) when other reactive sites are present in the molecule. The choice of base and reaction conditions is crucial to avoid side reactions and ensure high yields.

Indirect Synthesis via Silyl Migration Processes

An alternative and often elegant strategy for the synthesis of specific isomers of silyl-substituted furans involves intramolecular silyl group migrations. These processes can provide access to substitution patterns that are difficult to achieve through direct methods.

Investigating 1,4 O-C Silyl Migration in Furan (B31954) Systems

Research has shown that silyl groups can migrate from an oxygen atom to a carbon atom within a furan ring system. scholaris.ca Specifically, an intramolecular acs.orgresearchgate.net O→C silyl migration has been observed in silyl-protected 3-hydroxymethylfurans. Treatment of these substrates with a base like butyllithium (B86547) (BuLi), often in the presence of an additive like hexamethylphosphoramide (B148902) (HMPA), can induce the migration to yield 2-silyl-3-hydroxymethylfurans. This rearrangement is a powerful tool for creating specific substitution patterns on the furan ring. The driving force for this migration is the formation of a more stable organolithium species.

Directed Lithiation and Subsequent Silylation Strategies for Furan-3-Carboxylic Acid Derivatives

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. The carboxylic acid group, or a derivative thereof, can act as a directing metalating group (DMG), guiding a strong base to deprotonate the adjacent position. acs.orgacs.orgsemanticscholar.org

In the context of furan-3-carboxylic acid, treatment with a strong base like LDA can lead to the formation of a dianion, with lithiation occurring at the C-2 position. scholaris.ca This lithiated intermediate can then be trapped with an electrophile, such as a silyl chloride, to introduce a silyl group at the 2-position. Knight et al. demonstrated the successful regiospecific lithiation of 3-furoic acid at the C-2 position using 2.2 equivalents of LDA, which could then be reacted with various electrophiles. scholaris.ca However, the efficiency of this reaction can be dependent on the reactivity of the electrophile. scholaris.ca An improved method involves the lithiation of 2-methyl-3-furoic acid with butyllithium, which forms a stable dianion that reacts efficiently with a range of electrophiles. scholaris.ca

This strategy allows for the synthesis of 2-substituted-3-furoic acids, which can be further manipulated. The stability of the intermediate dilithio species is a key factor in the success of these reactions. scholaris.ca

SubstrateBaseElectrophileProductYield (%)Reference
3-Furoic Acid2.2 equiv. LDAMel2-Methyl-3-furoic acid>90 scholaris.ca
3-Furoic Acid2.2 equiv. LDA4-bromobut-1-ene2-(But-3-en-1-yl)-3-furoic acid10 scholaris.ca
2-Methyl-3-furoic acid2.0 equiv. BuLi3-bromoprop-1-ene2-(But-3-en-1-yl)-3-furoic acid- scholaris.ca
2-Methyl-3-furoic acid2.0 equiv. BuLi2-(2-bromoethyl)-1,3-dioxolane2-(2-(1,3-Dioxolan-2-yl)ethyl)-3-furoic acid40 scholaris.ca

Catalytic Approaches to Furan-3-Carboxylate Silyl Esters

Catalytic methods for the synthesis of furan derivatives are highly sought after for their efficiency and atom economy. While direct catalytic silylation of the carboxylic acid group of furan-3-carboxylic acid to its silyl ester is not extensively documented in the provided search results, related catalytic transformations on the furan ring are well-established.

For instance, palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives provides a route to furan-3-carboxylic esters. nih.gov This reaction proceeds through a sequential 5-endo-dig heterocyclization-alkoxycarbonylation-dehydration process. nih.gov While this method produces alkyl esters rather than silyl esters directly, it highlights the potential for catalytic strategies in the synthesis of the furan-3-carboxylate core.

Catalyst SystemSubstrateProductYield (%)Reference
PdI₂/KI3-yne-1,2-diol derivativesFuran-3-carboxylic esters56-93 nih.gov
Rh-complex with BINAP-type ligandFuran derivativesSilylated furan derivativesup to 95 researchgate.net
Yttrium metallocene complexFuran derivativesSilylated furan derivatives- researchgate.net
Cationic Y, Lu, or Gd complexesAnisoleortho-Silylated anisoleup to 78 researchgate.net

Palladium-Catalyzed Oxidative Carbonylation of Precursors to Furan-3-Carboxylates

Palladium catalysis has emerged as a powerful tool for the synthesis of furan-3-carboxylates from readily available precursors. One notable approach involves the direct oxidative carbonylation of 3-yne-1,2-diol derivatives. nih.gov In a study by Gabriele and coworkers, a variety of 3-yne-1,2-diols were efficiently converted into furan-3-carboxylic esters in a single step. nih.gov This transformation is catalyzed by a PdI2/KI system in an alcoholic medium under a carbon monoxide and air atmosphere. nih.gov The reaction proceeds through a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration process, yielding the desired furan-3-carboxylates in moderate to excellent yields (56-93%). nih.gov

Another palladium-catalyzed strategy involves the carbonylation of hydroxyl-substituted 3-iodofurans. nih.gov These precursors, which can be prepared from the iodocyclization of 2-(1-alkynyl)-2-alken-1-ones, undergo efficient palladium-catalyzed intermolecular carboalkoxylation to furnish highly substituted furan esters. nih.gov The choice of palladium catalyst and reaction conditions is crucial for achieving high yields. For instance, PdCl₂(CH₃CN)₂ has been identified as a highly effective catalyst for the synthesis of functionalized furans, outperforming other palladium sources like Pd(OAc)₂ and Pd(acac)₂ in certain applications. mdpi.com

Catalyst SystemPrecursorProductYield (%)Reference
PdI₂/KI3-yne-1,2-diolsFuran-3-carboxylic esters56-93 nih.gov
Pd(OAc)₂/LigandHydroxyl-substituted 3-iodofuransSubstituted furan estersHigh nih.gov
PdCl₂(CH₃CN)₂1,3-Dicarbonyl compounds and alkenyl bromidesFunctionalized furansup to 94 mdpi.com

Copper(I)-Catalyzed Cycloaddition Reactions for Silylated Furan-3-Carboxylates

Copper(I) catalysis offers a distinct and powerful approach to the synthesis of polysubstituted furan derivatives. A notable example is the regioselective synthesis of furans from propargylic esters. nih.gov This multistep process, catalyzed by copper(I) salts, is believed to proceed through the formation of a copper(I) (2-furyl)carbene complex, which is then intercepted by suitable trapping reagents to afford the furan products. nih.gov

Furthermore, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone of modern synthetic chemistry due to its high efficiency and reliability. acs.orgnih.gov While typically used to form triazoles, the underlying principles of activating alkynes with copper(I) can be adapted for the synthesis of other heterocycles. For instance, a copper-catalyzed heteroannulation of O-acetyl oximes with β-ketoesters or β-ketonitriles can lead to the formation of polysubstituted furans. nih.gov This method is significant as it represents a novel approach to furan synthesis from oxime esters. nih.gov The reaction proceeds efficiently for a wide range of substrates, including those with sensitive functional groups. nih.gov

CatalystReactantsProductKey FeatureReference
Copper(I) salts(Bis-alkynyl)methyl carboxylatesPolysubstituted furansInvolves a (2-furyl)carbene intermediate nih.gov
CuCN/dtbbpyO-acetyl oximes and β-ketonitriles3-CyanofuransFirst synthesis of furans from oxime esters nih.gov

Metal-Free Carboxylate-Catalyzed Silylation Methods

While metal-catalyzed reactions are prevalent, the development of metal-free alternatives is a growing area of interest to avoid potential metal contamination in the final products. The direct silylation of carboxylic acids to form silyl esters can be achieved under metal-free conditions. One strategy involves the in situ generation of silyl esters to activate both the carboxylic acid and a silane (B1218182) reductant. rsc.org

Recent advancements have also focused on the use of robust carboxylation reagents that circumvent the need for gaseous CO₂. acs.org Alkyl silyl carbonates have emerged as practical reagents for the carboxylation of (hetero)aromatic C-H bonds, facilitated by a cesium fluoride/18-crown-6 system. acs.org This method is notable for its ease of handling and storage of the carboxylation reagent. acs.org While not a direct silylation of a pre-existing furan-3-carboxylic acid, such carboxylation strategies on silylated furan precursors could provide a route to trimethylsilyl furan-3-carboxylates.

Furthermore, alkali carbonate salts have been shown to promote the carboxylation of weakly acidic C-H bonds, including those on furan rings, in a solvent-free environment. stanford.edu This method has been successfully applied to the synthesis of furan-2,5-dicarboxylic acid from 2-furoic acid and demonstrates the potential for direct C-H functionalization to introduce the carboxylate group. stanford.edu

One-Pot Synthetic Sequences Incorporating Trimethylsilyl Furan Precursors

One-pot and tandem reaction sequences are highly desirable in organic synthesis as they enhance efficiency by reducing the number of purification steps, saving time and resources.

Alkylation-Cyclization-Desilylation Protocols in Furan Annulation

The synthesis of complex molecules often involves multi-step sequences. For instance, in the total synthesis of bipolarolides A and B, a key step involves an iridium-catalyzed asymmetric allylic alkylation of furfuryl allyl alcohol. acs.org This is followed by a one-pot thermally induced decarboxylation to yield an enone intermediate. acs.org While this specific example does not involve a desilylation step, it highlights the power of sequential reactions in building complex molecular architectures from furan-containing starting materials. The use of silyl groups as protecting or activating groups that are removed in a later step is a common strategy in organic synthesis.

Tandem Reaction Sequences for Polysubstituted Furan-3-Carboxylates

Tandem reactions provide an elegant and efficient pathway to complex molecular structures from simple starting materials in a single operation. One such strategy for the synthesis of polysubstituted furans involves the reaction of dimethylsulfonium acylmethylides with alkyl acetylenecarboxylates. rsc.org This process proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, another intramolecular Michael addition, and finally elimination to afford furan-3,4-dicarboxylates and other polysubstituted furans. rsc.org

Another powerful approach is the three-component tandem reaction of sulfur ylides, nitrosobenzenes, and isonitriles. acs.orgacs.org By carefully selecting the isonitrile component, the reaction pathway can be controlled to produce either polysubstituted 2-imidazolones or imidazoles. acs.orgacs.org Although this example does not directly yield furans, it demonstrates the principle of using multicomponent tandem reactions initiated by versatile synthons like sulfur ylides to construct diverse heterocyclic systems. acs.org The principles of such tandem reactions could potentially be adapted for the synthesis of polysubstituted furan-3-carboxylates.

Reaction TypeReactantsProductKey FeaturesReference
Tandem AnnulationDimethylsulfonium acylmethylides, Alkyl acetylenecarboxylatesPolysubstituted furan-3,4-dicarboxylatesProceeds through a multi-step cascade in one pot rsc.org
Three-Component TandemSulfur ylides, Nitrosobenzenes, IsonitrilesPolysubstituted 2-imidazolones or imidazolesSubstrate-controlled divergent synthesis acs.orgacs.org

Reactivity Profile and Mechanistic Investigations of Trimethylsilyl Furan 3 Carboxylate

Hydrolytic Stability and Ester Interconversion Dynamics

The reactivity of trimethylsilyl (B98337) furan-3-carboxylate is significantly influenced by the nature of the silicon-oxygen bond of the ester. This bond imparts unique characteristics in terms of hydrolytic stability and susceptibility to intermolecular reactions such as transesterification. The furan (B31954) ring itself is sensitive to strongly acidic or basic conditions, which can influence the outcome of these transformations.

Under acidic conditions, trimethylsilyl furan-3-carboxylate undergoes hydrolysis to yield furan-3-carboxylic acid and trimethylsilanol (B90980). This reaction is notably rapid due to the high sensitivity of silyl (B83357) ethers to acid-catalyzed cleavage. wikipedia.org The mechanism is an example of a nucleophilic acyl substitution and proceeds through a series of protonation and deprotonation steps, which activate the carbonyl group towards nucleophilic attack. masterorganicchemistry.com

The accepted mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgbyjus.com A weak nucleophile, in this case water, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer from the attacking water molecule to the trimethylsilyloxy group creates a good leaving group, trimethylsilanol. The collapse of the tetrahedral intermediate, with the reformation of the carbonyl double bond, results in the expulsion of trimethylsilanol and the formation of the protonated furan-3-carboxylic acid. A final deprotonation step by a base (such as water) regenerates the acid catalyst and yields the final carboxylic acid product.

The key steps in the acid-catalyzed hydrolysis are:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the trimethylsilyloxy group.

Elimination of the leaving group (trimethylsilanol).

Deprotonation to yield furan-3-carboxylic acid.

The base-catalyzed hydrolysis of this compound, also known as saponification, is a process that converts the ester into a carboxylate salt. chemrxiv.org This reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the alkoxide leaving group drives the reaction to completion. The mechanism involves a nucleophilic acyl substitution pathway. masterorganicchemistry.com

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. organic-chemistry.org This addition step breaks the carbonyl π-bond and forms a tetrahedral intermediate. chemrxiv.org The intermediate then collapses, reforming the carbon-oxygen double bond and leading to the elimination of the trimethylsilanolate anion (TMSO⁻) as the leaving group. In the final step, the highly basic trimethylsilanolate anion deprotonates the newly formed furan-3-carboxylic acid in a rapid acid-base reaction. This produces the furan-3-carboxylate salt and trimethylsilanol. To obtain the free carboxylic acid, a subsequent acidic workup is required to protonate the carboxylate. chemrxiv.org

The mechanistic steps for base-catalyzed hydrolysis are:

Nucleophilic addition of hydroxide to the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the trimethylsilanolate leaving group.

Deprotonation of the carboxylic acid to form the carboxylate salt.

Transesterification is a process where the trimethylsilyl group of this compound is exchanged with the alkyl group of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base and allows for the conversion of the silyl ester into other types of esters, such as methyl or ethyl esters. byjus.com Silyl esters are often utilized as reactive intermediates to facilitate such esterifications. core.ac.uk

Under basic conditions, the reaction is initiated by the deprotonation of the incoming alcohol by a base, forming a nucleophilic alkoxide. byjus.com This alkoxide then attacks the carbonyl carbon of the silyl ester, leading to a tetrahedral intermediate. The elimination of the trimethylsilanolate leaving group yields the new ester. masterorganicchemistry.com

In an acid-catalyzed transesterification, the carbonyl oxygen of the silyl ester is first protonated to increase its electrophilicity. byjus.com The alcohol, acting as a nucleophile, then attacks the carbonyl carbon. masterorganicchemistry.com Following a proton transfer, the trimethylsilanol group is eliminated as a good leaving group, and subsequent deprotonation results in the formation of the new ester and regeneration of the acid catalyst. masterorganicchemistry.com The equilibrium can often be shifted towards the product by removing the formed trimethylsilanol or the more volatile alcohol. wikipedia.org

Reduction Chemistry of the Carboxylate Moiety

The carboxylate group of this compound can be reduced to various functional groups depending on the reducing agent and reaction conditions. Common transformations include reduction to an alcohol using hydride reagents or complete deoxygenation via radical pathways.

The ester functionality of this compound can be reduced to the corresponding primary alcohol, (furan-3-yl)methanol, using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of readily reducing esters to alcohols. The reaction proceeds via nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, followed by the elimination of the trimethylsilanolate leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced further by another equivalent of hydride to the primary alcohol.

Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters. However, its reactivity can be enhanced in certain solvent systems or at higher temperatures, though it is not the typical reagent of choice for this transformation. The chemoselectivity of these reductions is a key consideration, as the furan ring itself can be susceptible to reduction under certain catalytic hydrogenation conditions, although it is generally stable to hydride reagents under standard conditions.

Table 1: Comparison of Common Hydride Reagents for Ester Reduction

ReagentFormulaReactivity with EstersProduct
Lithium Aluminum HydrideLiAlH₄HighPrimary Alcohol
Sodium BorohydrideNaBH₄Low/NoneNo Reaction (typically)

Tris(trimethylsilyl)silane, (TMS)₃SiH, serves as a non-toxic alternative to organotin hydrides like tributyltin hydride (Bu₃SnH) for radical-based reductions. organic-chemistry.org While direct reduction of the ester is not typical, the carboxylate group can be converted into a derivative suitable for radical deoxygenation in a process analogous to the Barton-McCombie reaction. organic-chemistry.org

This method typically involves converting the carboxylic acid (obtained after hydrolysis of the silyl ester) into a thioester, such as an N-hydroxypyridine-2-thione ester (a Barton ester). organic-chemistry.org The reaction is initiated by a radical initiator, like azobisisobutyronitrile (AIBN), which generates the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. nih.gov This silyl radical then adds to the thiocarbonyl group of the Barton ester, leading to fragmentation and decarboxylation to generate a furan-3-yl radical. This alkyl radical then abstracts a hydrogen atom from a molecule of (TMS)₃SiH, yielding the deoxygenated product, furan, and regenerating the (TMS)₃Si• radical to continue the chain reaction. organic-chemistry.org This methodology provides a pathway for the complete removal of the carboxylate functionality. sioc-journal.cn

The general mechanism for this radical chain process is as follows:

Initiation: Formation of (TMS)₃Si• radicals from a radical initiator.

Propagation:

Addition of the (TMS)₃Si• radical to the thiocarbonyl derivative of the carboxylate.

Fragmentation of the intermediate to release CO₂ and a furan-3-yl radical.

Hydrogen atom abstraction from (TMS)₃SiH by the furan-3-yl radical to form furan and a new (TMS)₃Si• radical.

Electrophilic and Nucleophilic Substitutions on the Furan Ring System

The trimethylsilyl group exerts significant influence on the substitution patterns of the furan ring, directing both electrophilic and nucleophilic attacks to specific positions. Furan itself is a π-rich heterocycle, making it highly susceptible to electrophilic attack, with reactivity significantly higher than benzene. chemicalbook.comnumberanalytics.compearson.com The substitution mechanism typically involves the formation of a stabilized cationic intermediate. chemicalbook.comnumberanalytics.com

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can undergo Friedel-Crafts acylation. rsc.org The trimethylsilyl group plays a crucial role in this reaction, acting as a regiochemical director. Electrophilic aromatic substitution on silyl-substituted furans preferentially occurs at the ipso position—the carbon atom bearing the silyl group. lookchem.com

This process results in a regiospecific acylation coupled with desilylation, where the incoming acyl group replaces the trimethylsilyl moiety. lookchem.comrsc.org This methodology provides a reliable route to specifically substituted furans that might be difficult to access otherwise. The reaction is a powerful tool in the synthesis of complex molecules and natural products. rsc.org For instance, the acylation of 3,4-bis(trimethylsilyl)furans demonstrates that the reaction proceeds with high regioselectivity, replacing one of the silyl groups. lookchem.comrsc.org

Table 2: Regiospecific Friedel-Crafts Acylation of Silylated Furans

Substrate TypeAcylating AgentCatalystOutcomeReference
Silylated FuranAcyl ChlorideLewis Acid (e.g., AlCl₃)Ipso-substitution: Acyl group replaces the trimethylsilyl group rsc.orglookchem.com
3,4-Bis(trimethylsilyl)furan (B8635768)Acetyl ChlorideAlCl₃Regioselective formation of 3-acetyl-4-(trimethylsilyl)furan lookchem.comrsc.org
This compoundR-COClLewis AcidExpected to yield a 3-carboxy-acylfuran via desilylation

Regiospecific Deuteriodesilylation of Silylated Furan Derivatives

Similar to Friedel-Crafts acylation, silylated furans can undergo highly regiospecific deuteriodesilylation. This reaction provides a method for introducing deuterium (B1214612) atoms at specific positions on the furan ring, which is valuable for mechanistic studies and isotopic labeling. The reaction involves an electrophilic attack by a deuterium source, leading to the cleavage of the carbon-silicon bond and its replacement by a carbon-deuterium bond. lookchem.comrsc.org

The mechanism is another example of ipso-substitution, where the trimethylsilyl group is displaced by the deuterium electrophile. Studies on 3,4-bis(trimethylsilyl)furan have shown that this transformation proceeds cleanly, yielding the corresponding deuterated furan derivative. lookchem.comrsc.org This reactivity underscores the utility of the trimethylsilyl group as a removable and directing entity in furan chemistry.

The functionalization of the furan ring can also be achieved through directed ortho-metalation (DoM), a powerful strategy for regioselective synthesis. researchgate.netsemanticscholar.org This process involves deprotonation of the ring at a position adjacent (ortho) to a directing metalating group (DMG) using a strong base, typically an alkyllithium reagent like n-butyllithium. semanticscholar.orgbaranlab.org For π-rich heterocycles like furan, lithiation is strongly favored at the C2 position. uwindsor.ca

In this compound, both the silyl group and the carboxylate can influence the site of lithiation. The resulting lithiated intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles, allowing for the introduction of diverse functional groups onto the furan scaffold. researchgate.netsemanticscholar.org For example, the ortho-lithiation of 3-(tert-butoxycarbonylamino)furan occurs at the C2 position, which upon reaction with trimethylsilyl chloride, yields the 2-silylated product. semanticscholar.org This demonstrates the power of directing groups to control the regiochemistry of functionalization.

Table 3: Electrophilic Functionalization of Lithiated Furans

Lithiated Furan IntermediateElectrophile (E+)Product TypeReference
2-Lithiofuran derivativeAldehydes/Ketones2-Hydroxyalkyl furan stackexchange.com
2-Lithiofuran derivativeAlkyl Halides2-Alkyl furan semanticscholar.org
2-Lithiofuran derivativeTrimethylsilyl chloride2-Trimethylsilyl furan semanticscholar.org
2-Lithiofuran derivativeCarbon DioxideFuran-2-carboxylic acid
2-Lithiofuran derivativeDisulfides2-Thioalkyl furan

Cycloaddition Chemistry of Silylated Furans

Furans, including their silylated derivatives, can participate as dienes in cycloaddition reactions, most notably the Diels-Alder reaction. This provides an atom-economical pathway to complex cyclic and bicyclic structures. nih.govnih.gov

These reactions lead to the formation of 7-oxabicyclo[2.2.1]heptene adducts. nih.gov The presence of the trimethylsilyl group can influence the stereoselectivity of the cycloaddition. Research on related systems, such as 3,4-bis(trimethylsilyl)furan, has confirmed their ability to undergo Diels-Alder reactions. lookchem.comrsc.org The versatility of this reaction is enhanced by the use of various dienophiles, such as maleimides and maleic anhydride (B1165640), and can be promoted under mild, environmentally friendly conditions, sometimes using water as a solvent. nih.govyoutube.comrsc.org

Table 4: Diels-Alder Reactions of Furan Derivatives

Furan DieneDienophileProductReference
FuranMaleic Anhydride7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride youtube.com
2,5-DimethylfuranEthylene1,4-Dimethyl-7-oxabicyclo[2.2.1]hept-2-ene (precursor to p-xylene) umn.eduresearchgate.net
2-Furoic AcidN-Methylmaleimide7-Oxabicyclo[2.2.1]hept-5-ene adduct nih.gov
3,4-Bis(trimethylsilyl)furanVarious DienophilesSilylated 7-Oxabicyclo[2.2.1]hept-5-ene adduct lookchem.comrsc.org

Rearrangement Reactions and Intramolecular Processes

Intramolecular silyl migrations, such as the Brook and retro-Brook rearrangements, are fundamental processes in organosilicon chemistry. These reactions involve the migration of a silyl group from a carbon atom to an oxygen atom (Brook rearrangement) or the reverse (retro-Brook rearrangement). Such migrations are typically driven by the formation of a thermodynamically more stable species, often a strong silicon-oxygen bond.

In the context of silylated furan systems, these rearrangements can be key steps in complex reaction cascades. For instance, research on the reaction between bis(trimethylsilyl) acetylenedicarboxylate (B1228247) and cyclooctyne (B158145) showed the formation of a ketone product resulting from a retro-Brook rearrangement of a dipolar intermediate. nih.gov This specific rearrangement involved the migration of a silyl group from an oxygen atom back to a carbon atom.

While direct studies on intramolecular silyl migrations specifically within this compound were not identified, the potential for such processes exists. A hypothetical scenario could involve the migration of the trimethylsilyl group from the carboxylate oxygen to one of the furan ring's carbon atoms, or to another nucleophilic site within the molecule under specific thermal or catalytic conditions. The viability of such a process would depend on the relative stabilities of the involved intermediates and the reaction conditions employed.

The Pummerer rearrangement is a classic transformation in organic chemistry involving the conversion of a sulfoxide (B87167) into an α-acyloxy thioether upon treatment with an acid anhydride. wikipedia.org This reaction proceeds via a key thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. organicreactions.org The reaction has been adapted for a wide range of synthetic applications, including the formation of heterocyclic rings. researchgate.netmanchester.ac.uk

An intramolecular Pummerer reaction using a silylated furan precursor would typically involve a furan ring substituted with a side chain containing a sulfoxide group. Activation of the sulfoxide would generate a thionium ion, which could then be attacked by the electron-rich furan ring to form a new cyclic structure.

While literature on such a reaction starting with a pre-formed silylated furan is scarce, a related Pummerer-type cyclization has been successfully employed to construct the furan ring itself. In one study, an acyclic alkenylaryl ketone was converted into a dichloromethylphenyl sulfoxide derivative. manchester.ac.uk Upon treatment with trifluoroacetic anhydride (TFAA), this precursor underwent a Pummerer-type cyclization, forming a 2-aryl-5-(phenylsulfanyl)furan. This demonstrates the power of thionium ion chemistry in synthesizing substituted furans. This process is outlined in the table below.

Starting Material ClassReagentKey IntermediateProduct ClassReference
Alkenylaryl ketone-derived sulfoxideTrifluoroacetic Anhydride (TFAA)Thionium ion2-Aryl-5-(phenylsulfanyl)furan manchester.ac.uk

This example highlights the synthetic utility of the Pummerer reaction in furan chemistry, albeit for ring formation rather than a subsequent intramolecular functionalization of an existing silylated furan. manchester.ac.uk

Oxidative Transformations of Silylated Furan Esters

Silylated furans, particularly 2-silyloxyfurans and 3-silyloxyfurans, are versatile and valuable precursors for the synthesis of butenolides (furan-2(5H)-ones). The silyl group plays a crucial role in these transformations, often activating the furan ring and directing the regiochemical outcome of subsequent reactions. acs.orgorganic-chemistry.org

The oxidation of a 3-silyloxyfuran derivative, which can be considered a tautomeric equivalent of a 3-hydroxyfuran that is subsequently silylated, is a direct route to 4-substituted butenolides. Research has shown that various α-substituted butenolides can be efficiently prepared from 3-bromo-2-triisopropylsilyloxyfuran. organic-chemistry.org This precursor undergoes a lithium-halogen exchange, and the resulting organolithium species can be trapped with various electrophiles. A subsequent workup and desilylation/oxidation step would yield the butenolide.

In a similar vein, 2-silyloxyfurans are widely used as nucleophilic partners in vinylogous Mukaiyama aldol (B89426) reactions. acs.org While the primary site of reaction is typically the C-5 position, the resulting adducts are direct precursors to γ-hydroxybutenolides, which can be readily converted to the corresponding butenolides. The regioselectivity of these reactions can be influenced by substituents on the furan ring. For instance, a 3-methyl-substituted 2-silyloxyfuran can exhibit different diastereoselectivity compared to an unsubstituted version due to steric interactions. acs.org

The general transformation highlights the synthetic utility of the silyl group in furan chemistry, enabling the regiospecific synthesis of highly functionalized butenolide structures, which are important motifs in many natural products.

Silylated Furan PrecursorReaction TypeProduct TypeKey Feature of Silyl GroupReference
3-Bromo-2-triisopropylsilyloxyfuranLithium-Halogen Exchange / Electrophilic Quenchα-Substituted ButenolidesEnables functionalization at C-2 organic-chemistry.org
2-SilyloxyfuransVinylogous Aldol Reactionγ-Substituted ButenolidesActivates furan as a nucleophile at C-5 acs.org

Advanced Applications of Trimethylsilyl Furan 3 Carboxylate in Complex Organic Synthesis

Strategic Utility as a Temporary Protecting Group

The trimethylsilyl (B98337) (TMS) group is a widely employed protecting group in organic synthesis, and its application in trimethylsilyl furan-3-carboxylate for masking the carboxylic acid functionality is a prime example of its strategic importance. Carboxylic acids often require protection to prevent their acidic proton from interfering with base-catalyzed reactions or to block the carbonyl group from nucleophilic attack. nih.gov The TMS ester provides a convenient and effective solution for this purpose. rsc.org

Selective Protection of Carboxylic Acid Functionalities

The conversion of a carboxylic acid to a trimethylsilyl ester is a straightforward and high-yielding process. nih.gov This transformation effectively masks the acidic nature of the carboxyl group, rendering the molecule compatible with a variety of subsequent reaction conditions that would otherwise be problematic. nih.gov For instance, the protection of a carboxylic acid as its TMS ester allows for transformations elsewhere in the molecule using organometallic reagents or strong bases without interference from the acidic proton.

One of the key advantages of using the trimethylsilyl group is the ease and selectivity of its installation. Reagents like trimethylsilyl chloride (Me3SiCl) can be used to readily convert carboxylic acids into their corresponding TMS esters. rsc.org This process is generally selective for the carboxylic acid functionality in the presence of other functional groups, such as alcohols, which might also react but often under different conditions or with different silylating agents. nih.gov The stability of the resulting TMS ester is sufficient to withstand various non-aqueous reaction conditions, including hydroboration reactions. rsc.org

Key Intermediate in Heterocyclic Synthesis

Beyond its role in protection chemistry, this compound is a valuable building block for constructing more complex heterocyclic structures. The furan (B31954) ring itself is a prevalent motif in natural products and pharmaceuticals, and the strategic placement of silyl (B83357) and carboxylate groups on this scaffold opens up diverse synthetic possibilities. researchgate.net

Construction of Polysubstituted Furan Rings

The trimethylsilyl group on the furan ring serves as a powerful tool for regiochemical control in the synthesis of polysubstituted furans. It can act as a bulky directing group or as a placeholder for subsequent functionalization through ipso-substitution. For example, the presence of a TMS group can direct lithiation to a specific, less-hindered position on the furan ring. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce new substituents with high regioselectivity.

Furthermore, the silicon-carbon bond of the silylated furan can be selectively cleaved and replaced by other groups. This ipso-substitution is a powerful strategy for introducing a wide range of substituents that might be difficult to install otherwise. For instance, silylated furans can undergo reactions with electrophiles like bromine or iodine monochloride, resulting in the clean replacement of the TMS group with a halogen atom. This introduces a handle for further cross-coupling reactions, greatly expanding the diversity of accessible polysubstituted furan derivatives.

Synthesis of Fused Heterocyclic Systems, including Dihydrofurofuranone Derivatives

The furan-3-carboxylate framework is a key precursor for the synthesis of various fused heterocyclic systems. Methodologies have been developed to construct new rings onto the furan core, leading to complex polycyclic structures with significant biological potential. For example, derivatives of methyl furan-3-carboxylate can be elaborated and cyclized to form fused systems like 5,6-dihydro-4H-furo[2,3-c]pyrrol-4-one. researchgate.net This particular synthesis begins with methyl 3-(methoxycarbonyl)furan-2-acetate, a closely related structure, and proceeds through a series of transformations including Curtius rearrangement and intramolecular cyclization to yield the fused bicyclic product. researchgate.net Such strategies highlight the utility of the furan carboxylate scaffold in building intricate, multi-ring systems that are otherwise challenging to access.

Annelation Reactions for Bridged and Polycyclic Architectures

The furan ring is an excellent diene for [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This capability allows for the construction of bridged bicyclic systems, specifically oxanorbornene derivatives, in a highly atom-economic fashion. nih.govresearchgate.net While furan itself is less reactive than carbocyclic dienes like cyclopentadiene, its reactivity can be tuned by substituents. rsc.org

Silylated furans, such as 3,4-bis(trimethylsilyl)furan (B8635768), are known to participate in Diels-Alder reactions, demonstrating that the presence of a TMS group is compatible with this type of annelation. Therefore, this compound can be expected to act as a diene, reacting with various dienophiles to form bridged cycloadducts. The electron-withdrawing carboxylate group and the silyl group would influence the rate and selectivity of the cycloaddition. These oxanorbornene products are valuable intermediates themselves, serving as precursors to aromatic compounds (via dehydration) or other complex polycyclic architectures. researchgate.net This reactivity underscores the role of the furan core in annelation strategies for creating three-dimensional molecular frameworks.

Computational and Theoretical Investigations of Trimethylsilyl Furan 3 Carboxylate Reactivity

Density Functional Theory (DFT) Studies on Furan-3-Carboxylate Derivatives and Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural and electronic properties of furan-3-carboxylate derivatives. While direct computational studies on trimethylsilyl (B98337) furan-3-carboxylate are not extensively documented, research on related furan-3-carboxylic acid and its derivatives provides a solid foundation for understanding its behavior.

Theoretical investigations into furan-3-carboxylic acid reveal the distribution of electron density within the molecule, highlighting the reactivity of different sites. nih.gov For instance, DFT calculations can determine the charge distribution and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the outcomes of electrophilic and nucleophilic attacks. In the case of furan-3-carboxylate, the carboxylate group acts as an electron-withdrawing group, influencing the aromaticity and electronic character of the furan (B31954) ring.

DFT studies on the reactions of furan derivatives, such as cycloadditions, have shown that the furan ring can act as a diene. stackexchange.com The substitution at the 3-position with a carboxylate group, and subsequently a silyl (B83357) ester, is expected to modulate this reactivity. The silyl group, being electropositive, can influence the electronic environment of the carboxylate and, by extension, the furan ring.

Mechanistic studies on the hydrolysis of silyl esters using DFT have shown that the Si-O bond is often the weakest point, particularly under acidic conditions where protonation of the ester oxygen facilitates cleavage. nih.gov These computational models predict activation energies for bond dissociation, providing a quantitative measure of the ester's stability.

Table 1: Calculated Properties of Furan-3-Carboxylic Acid Derivatives from DFT Studies

PropertyValue/DescriptionReference
Molecular GeometryThe furan ring and the carboxylic acid group are largely coplanar, allowing for effective electronic communication. nih.gov
HOMO-LUMO GapThe energy gap between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital influences the molecule's electronic stability and reactivity. mdpi.com
Charge DistributionThe oxygen atoms of the carboxylate group possess significant negative charge, making them susceptible to electrophilic attack, while the furan ring can undergo electrophilic substitution. nih.gov

Mechanistic Probing of Silyl Ester Reactivity and Catalytic Cycles

Silyl esters are recognized as reactive intermediates in a variety of organic transformations. core.ac.uk Their reactivity can be tuned by the substituents on the silicon atom. The trimethylsilyl group in trimethylsilyl furan-3-carboxylate renders the carbonyl carbon more electrophilic compared to its corresponding alkyl ester, making it more susceptible to nucleophilic attack.

Computational studies have shed light on the role of silyl esters in catalytic cycles. For example, in boron-catalyzed asymmetric aldol (B89426) reactions, the pre-formation of a silyl ester from a carboxylic acid facilitates the reaction. chemrxiv.org DFT calculations have rationalized this by showing that silyl ester formation can acidify the α-protons and reduce the deactivating coordination of free carboxylates to the Lewis acid catalyst. chemrxiv.org This suggests that this compound could be an effective substrate in similar Lewis acid-catalyzed reactions.

The general mechanism for the reaction of a nucleophile with a silyl ester can proceed via two main pathways: attack at the carbonyl carbon or attack at the silicon atom. core.ac.uk The steric bulk and electronic properties of the nucleophile and the silyl group determine the preferred pathway. For trimethylsilyl esters, attack at the silicon is a common pathway, leading to the transfer of the silyl group.

Table 2: General Reactivity Patterns of Silyl Esters

Reaction TypeDescriptionSignificance
Nucleophilic Acyl SubstitutionA nucleophile attacks the carbonyl carbon, leading to the formation of a new carbonyl derivative and a silyl byproduct. This is a common pathway for the functionalization of carboxylic acids via their silyl esters. core.ac.uk
SilylationA nucleophile attacks the silicon atom, resulting in the transfer of the trimethylsilyl group. This is often observed with nucleophiles that have a high affinity for silicon. core.ac.uk
ReductionSilyl esters can be reduced to aldehydes or alcohols using appropriate reducing agents. The reactivity of the silyl ester can be modulated by the substituents on the silicon. core.ac.uk

Electronic Structure Analysis and Reactivity Predictions of Furan Silyl Esters

The electronic structure of this compound is a key determinant of its reactivity. The furan ring is an electron-rich aromatic system, while the trimethylsilyl group is known for its ability to stabilize adjacent carbanions and its electropositive nature.

Analysis of the electronic structure using computational methods like DFT can provide insights into the molecule's frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. For a furan derivative, the HOMO is typically located on the furan ring, indicating its nucleophilic character. The LUMO is often associated with the electron-withdrawing carboxylate group, suggesting its susceptibility to nucleophilic attack.

The presence of the trimethylsilyl group on the carboxylate oxygen influences the electronic properties. The electropositive silicon atom can withdraw electron density from the oxygen, making the carbonyl carbon more electrophilic. This enhanced electrophilicity is a key feature of silyl esters and is the basis for their use as activated carboxylic acid derivatives.

Furthermore, computational studies on substituted furans have demonstrated that the position and nature of the substituent significantly impact the electronic properties and, consequently, the reactivity of the furan ring. mdpi.com The carboxylate group at the 3-position deactivates the ring towards electrophilic attack compared to unsubstituted furan, but the precise regioselectivity of such reactions can be predicted using DFT calculations of properties like Fukui functions, which indicate the most likely sites for electrophilic or nucleophilic attack.

Table 3: Predicted Electronic Features and Reactivity of this compound

FeaturePredictionImplication for Reactivity
Electrophilicity of Carbonyl CarbonIncreased compared to the corresponding alkyl ester.Enhanced reactivity towards nucleophiles at the carbonyl group.
Nucleophilicity of Furan RingMaintained, with specific sites being more reactive.Can participate in reactions such as electrophilic aromatic substitution and cycloadditions.
Si-O BondSusceptible to cleavage.Can act as a leaving group in nucleophilic acyl substitution or be the site of attack for silylation reactions.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis and Transformation of Trimethylsilyl (B98337) Furan-3-Carboxylate

The synthesis of the furan-3-carboxylate core has traditionally relied on various methods, but the future lies in deploying more sophisticated and efficient catalytic systems. While methods exist for synthesizing furan-3-carboxylic acid and its derivatives, such as the aromatization of dihydrofuran precursors or palladium-catalyzed carbonylation, there is considerable room for improvement. acs.orgresearchgate.net The development of novel catalysts is crucial for enhancing reaction efficiency, selectivity, and functional group tolerance. researchgate.net

Emerging research highlights the potential of gold (Au) catalysts for the synthesis of functionalized furans. researchgate.netmdpi.com For instance, gold nanoparticles supported on carbon have been investigated for oxidation reactions leading to furan (B31954) derivatives like 2,5-furandicarboxylic acid (FDCA). mdpi.com The activity and stability of these catalysts can be tuned by using different polymeric stabilizers, such as polyvinyl alcohol (PVA), which can lead to smaller, more active nanoparticles. mdpi.com The application of such gold-based catalytic systems to the direct synthesis or transformation of trimethylsilyl furan-3-carboxylate represents a promising research direction.

Silver-mediated reactions also offer a compelling avenue for investigation. Mechanistic studies on silver-catalyzed furan formation reveal a dual role for the silver cation, acting as both an oxidant in radical steps and a catalyst in subsequent ionic steps. nih.gov Understanding and harnessing this mechanism could lead to new silver-based protocols for synthesizing the target silyl (B83357) ester.

Furthermore, the development of sustainable, heterogeneous catalysts is a key goal. A magnetic solid acid catalyst derived from chitosan, for example, has been successfully used for the conversion of C5 sugars into furfural (B47365) and its derivatives. biofueljournal.com Designing similar bio-based, reusable solid acid or base catalysts for the specific production of this compound from renewable feedstocks would be a significant advancement in green chemistry.

Catalyst SystemPotential ApplicationRelevant FindingsCitation
Gold (Au) Nanoparticles Synthesis of furan-3-carboxylate corePolymeric stabilizers like PVA can enhance catalyst activity by controlling nanoparticle size. mdpi.com
Palladium (Pd) Iodide Oxidative carbonylation of alkyne diolsEnables direct synthesis of furan-3-carboxylic esters from readily available starting materials. acs.org
Silver (Ag) Salts Oxidative coupling for furan ring formationSilver cations act as both oxidant and catalyst, promoting cyclization through a radical/ionic mechanism. nih.gov
Chitosan-Derived Solid Acid Sustainable synthesis from biomassBifunctional Lewis and Brønsted acid sites on a magnetic support allow for efficient conversion and easy recovery. biofueljournal.com

Exploration of Asymmetric Synthesis Methodologies Involving Furan Silyl Esters

The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Asymmetric synthesis involving furan silyl esters, including this compound, is a burgeoning field with immense potential for producing optically active building blocks. nih.gov Chiral butenolides, for example, are valuable synthons found in many natural products, and their synthesis can be achieved through asymmetric reactions of 2-silyloxy furans. nih.gov

A significant breakthrough has been the development of chiral organic catalysts for asymmetric vinylogous aldol (B89426) reactions. nih.gov Researchers have designed a catalyst system based on a carboxylate-ammonium salt, prepared from a thiourea-amine and a carboxylic acid, which effectively catalyzes the reaction between 2-trimethylsilyloxy furans and aldehydes. nih.gov This method demonstrates high diastereoselectivity and enantioselectivity, offering a pathway to chiral products that was previously difficult to achieve. nih.gov Future work will likely focus on expanding the scope of these organocatalysts to include furan-3-silyl esters and a wider array of electrophiles.

Drawing inspiration from broader developments in asymmetric ester synthesis, enzyme-based methods and chiral organocatalysts could be applied. nih.govorganic-chemistry.org For instance, dynamic kinetic resolution (DKR) combines enzymatic acylation with in-situ racemization of a racemic alcohol, catalyzed by a metal complex, to yield a single enantiomer of the ester product. organic-chemistry.org Adapting such DKR strategies or other enzymatic approaches for the synthesis or transformation of this compound could provide highly efficient and selective routes to chiral furan-containing molecules. The development of novel chiral auxiliaries and catalysts that can control stereochemistry at the furan ring or in reactions involving the ester group remains a key challenge and a significant opportunity for research. nih.gov

Advanced In Situ Spectroscopic and Mechanistic Characterization Techniques

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced spectroscopic and analytical techniques to study the synthesis and reactions of this compound can provide invaluable insights into reaction pathways, intermediates, and transition states.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics and identifying transient species in real-time. mdpi.com Applying in situ NMR to the catalytic synthesis of this compound could help elucidate the role of the catalyst, confirm proposed intermediates, and optimize reaction conditions for improved yield and selectivity.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become indispensable for studying reaction mechanisms. DFT has been used to unravel the complex pathways of silver-mediated furan formation, identifying the most favorable energetic route and explaining the multifaceted role of the silver catalyst. nih.gov Similar computational studies on the synthesis of this compound could predict reaction outcomes, guide the design of new catalysts, and rationalize stereochemical results in asymmetric transformations. DFT calculations are also useful for predicting the structural parameters and spectroscopic signatures of the molecule itself.

Electrochemical methods, such as cyclic voltammetry, can provide mechanistic details for reactions involving electron transfer steps. This technique was used to probe the mechanism of an electrooxidative coupling reaction between furans and silyl enol ethers, suggesting the formation of a radical cation intermediate. acs.org Investigating the electrochemical properties of this compound and its precursors could open doors to novel electro-synthetic routes for its production and functionalization.

TechniqueApplication in Furan ChemistryPotential for this compound ResearchCitation
In Situ NMR Clarifying mechanism and kinetics of furan precursor formation.Real-time monitoring of synthesis to identify intermediates and optimize catalytic cycles. mdpi.com
Density Functional Theory (DFT) Unraveling the mechanism of silver-mediated furan formation.Predicting reaction pathways, transition states, and catalyst behavior; rationalizing stereoselectivity. nih.gov
Cyclic Voltammetry Gaining insight into electrooxidative coupling of furans.Exploring electrosynthesis and functionalization pathways; understanding redox properties. acs.org

Integration of this compound Chemistry into Flow Processes and Sustainable Synthesis

The principles of green chemistry and the need for safer, more scalable manufacturing processes are driving a shift from traditional batch chemistry to continuous flow synthesis. Integrating the synthesis and transformation of this compound into flow processes offers numerous advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scale-up.

The feasibility of using flow chemistry for organosilicon compounds has been successfully demonstrated in the synthesis of 2-(trimethylsilyl)phenyl triflate and nonaflate aryne precursors. acs.org This process enabled the rapid preparation of pure compounds without requiring cryogenic temperatures or chromatographic purification. acs.org Similarly, the C3-alkylation of furfural derivatives has been efficiently performed using a continuous flow process with a homogeneous ruthenium catalyst, achieving higher yields with lower catalyst loading compared to batch conditions. nih.gov These examples provide a clear blueprint for developing a continuous flow synthesis of this compound.

A flow-based approach also aligns with the goals of sustainable synthesis. Furanic compounds are increasingly sourced from renewable lignocellulosic biomass, positioning them as key platform chemicals in the development of modern biorefineries. mdpi.com The synthesis of this compound from bio-derived precursors, such as furfural or other C5/C6 sugars, would significantly improve its environmental footprint. mdpi.comnih.gov Combining flow processing with the use of renewable starting materials and recyclable, sustainable catalysts, like the chitosan-based systems previously mentioned, represents the ultimate goal for the green production of this valuable chemical intermediate. biofueljournal.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing trimethylsilyl furan-3-carboxylate derivatives, and how does the trimethylsilyl group influence reactivity?

  • Methodological Answer : The synthesis typically involves silylation of the hydroxyl or carboxyl group using trimethylsilyl (TMS) agents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA) under anhydrous conditions. The TMS group acts as a protecting group, enhancing steric protection and reducing electron-withdrawing effects on the furan ring. For example, methyl furan-3-carboxylate derivatives (e.g., compound 19 in ) are synthesized via silylation of intermediate alcohols, followed by purification via silica gel chromatography .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and ensure inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the TMS group.

Q. What analytical techniques are optimal for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming the TMS group's presence and position. For instance, methyl furan-3-carboxylate derivatives show distinct proton signals at δ 0.1–0.3 ppm for TMS groups in ¹H NMR . Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization can enhance volatility for low-polarity compounds, as demonstrated in metabolomic studies .
  • Validation : Cross-reference spectral data with computational simulations (e.g., density functional theory) or literature databases (e.g., NIST) for peak assignments .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilyl group influence the dimerization or cycloaddition reactivity of furan-3-carboxylate derivatives?

  • Methodological Answer : The TMS group’s steric bulk can suppress undesired side reactions (e.g., polymerization) in o-quinodimethane intermediates. For example, demonstrates that α-substituted TMS-furan derivatives undergo controlled Diels-Alder reactions with dienophiles like methyl acrylate, yielding regioselective adducts. Computational modeling (e.g., molecular orbital analysis) can quantify electronic effects, showing that the TMS group reduces electron density at the furan’s β-position, directing electrophilic attacks .
  • Experimental Design : Use differential scanning calorimetry (DSC) to monitor exothermic dimerization events and optimize reaction temperatures.

Q. What are the challenges in stabilizing this compound under aqueous or protic conditions, and how can they be mitigated?

  • Methodological Answer : The TMS group is highly susceptible to hydrolysis, leading to desilylation. Stability studies in recommend storing the compound under anhydrous conditions (e.g., molecular sieves) and avoiding prolonged exposure to humidity. For reactions requiring protic solvents, employ in-situ protection strategies, such as using bulky silyl groups (e.g., tert-butyldimethylsilyl) or kinetic stabilization via low-temperature reactions .
  • Data Contradictions : While some studies report partial stability in polar aprotic solvents (e.g., DMF), others note rapid degradation; validate stability via time-resolved NMR or LC-MS .

Q. How can this compound be utilized as a derivatization agent in metabolomic profiling?

  • Methodological Answer : The compound’s TMS moiety can derivatize polar metabolites (e.g., organic acids, alcohols) to improve GC-MS detectability. outlines a protocol where ethyl acetate extracts of metabolites are silylated with TMS reagents, enhancing thermal stability and ionization efficiency. Calibration with internal standards (e.g., deuterated analogs) ensures quantitative accuracy .
  • Advanced Application : Couple with high-resolution mass spectrometry (HRMS) for untargeted metabolomics, enabling structural elucidation of unknown derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.